REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH:10]([C:13]1[N:17]([CH3:18])[C:16]2[CH:19]=[CH:20][C:21]([C:23]([F:26])([F:25])[F:24])=[CH:22][C:15]=2[N:14]=1)([CH3:12])[CH3:11].[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>>[CH:10]([C:13]1[N:17]([CH3:18])[C:16]2[CH:19]=[C:20]([N+:1]([O-:4])=[O:2])[C:21]([C:23]([F:25])([F:26])[F:24])=[CH:22][C:15]=2[N:14]=1)([CH3:12])[CH3:11] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 5° C
|
Type
|
TEMPERATURE
|
Details
|
Maintain
|
Type
|
CUSTOM
|
Details
|
the reaction at about 5° C for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture into 300 ml
|
Type
|
EXTRACTION
|
Details
|
Extract with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallize from dichloromethane-hexane
|
Type
|
CUSTOM
|
Details
|
obtaining the product of this example
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=NC2=C(N1C)C=C(C(=C2)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |